3-Nonanon-1-yl acetate

Description

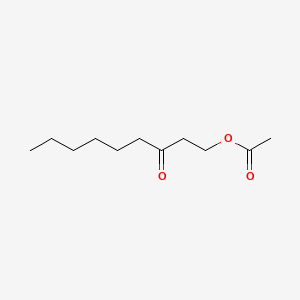

Structure

3D Structure

Properties

CAS No. |

7779-54-6 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

3-oxononyl acetate |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h3-9H2,1-2H3 |

InChI Key |

SIDKXKCKKVBGMY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)CCOC(=O)C |

Canonical SMILES |

CCCCCCC(=O)CCOC(=O)C |

Other CAS No. |

7779-54-6 |

Origin of Product |

United States |

Foundational & Exploratory

3-oxononyl acetate molecular weight and formula

The following technical guide provides an in-depth analysis of 3-Oxononyl Acetate , structured for researchers and product development professionals.

CAS Registry Number: 7779-54-6 FEMA Number: 3050 Primary Classification: Aliphatic Keto-Ester / Flavoring Agent

Executive Summary

3-Oxononyl acetate (also known as 1-acetoxy-3-nonanone) is a specialized aliphatic ester characterized by a dual-functional motif: a ketone at the C3 position and an acetate ester at the C1 terminus. Primarily utilized in the flavor and fragrance industry, it imparts creamy, fruity, and coconut-like nuances to formulations. Beyond its organoleptic utility, the molecule serves as a valuable intermediate in the synthesis of complex lipid derivatives and pheromone analogues due to its reactive carbonyl and ester functionalities.

Chemical Identity & Molecular Descriptors[1][2][3]

| Parameter | Data |

| IUPAC Name | 3-Oxononyl acetate |

| Synonyms | 1-Acetoxy-3-nonanone; 3-Nonanon-1-yl acetate; Acetic acid 3-oxononyl ester |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.27 g/mol (Monoisotopic: 200.1412 Da) |

| SMILES | CCCCCC(=O)CCOC(C)=O |

| InChI Key | SIDKXKCKKVBGMY-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Fruity, creamy, coconut, slightly waxy |

Physicochemical Properties

Data represents consensus values from predictive modeling and available safety data sheets.

-

Boiling Point: 260–265 °C (at 760 mmHg) / ~110 °C (at 0.5 mmHg)

-

Density: 0.945 ± 0.06 g/cm³ (Predicted)

-

LogP (Octanol-Water): 2.20 (Estimated)

-

Refractive Index:

-

Solubility: Insoluble in water; soluble in ethanol, propylene glycol, and non-polar organic solvents.

-

Flash Point: >100 °C (Predicted)

Synthesis & Production Methodology

The synthesis of 3-oxononyl acetate typically follows a C-C bond formation strategy extending the carbon chain of a methyl ketone, followed by esterification. The most robust industrial route involves the aldol-type condensation of 2-octanone with formaldehyde, followed by acetylation.

Core Synthetic Pathway

-

Methylolation (Aldol Condensation): 2-Octanone is reacted with formaldehyde (or paraformaldehyde) under basic or acidic conditions. The reaction occurs selectively at the alpha-methyl group due to kinetic control, yielding 1-hydroxy-3-nonanone .

-

Esterification: The resulting primary alcohol is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final acetate.

Reaction Workflow Diagram

Figure 1: Synthetic pathway from 2-octanone via hydroxymethylation and subsequent acetylation.

Analytical Characterization

Researchers identifying this compound in complex matrices (e.g., essential oils or reaction mixtures) should rely on the following spectral signatures.

Mass Spectrometry (GC-MS)

The fragmentation pattern is dominated by the stability of the acetate group and the ketone cleavage.

-

Molecular Ion (

): m/z 200 (often weak or absent). -

Base Peak: m/z 43 (

). -

Diagnostic Fragment (

): m/z 140. Loss of acetic acid ( -

Alpha-Cleavage: Cleavage adjacent to the ketone may yield fragments at m/z 113 (

) or m/z 87 (

IR Spectroscopy[1]

-

Carbonyl (

): Two distinct bands.[1]-

~1740 cm⁻¹ (Ester carbonyl).

-

~1715 cm⁻¹ (Ketone carbonyl).[1]

-

-

C-O Stretch: Strong bands at 1230–1250 cm⁻¹ (Acetate).

Regulatory & Safety Status

-

FEMA Number: 3050 (Flavor and Extract Manufacturers Association).

-

JECFA Status: Evaluated as a flavoring agent; structural class II.

-

Regulatory: Approved for use in food in major jurisdictions (USA, EU, Japan) under "Artificial Flavoring Substances".

-

Handling: Standard laboratory safety protocols for esters/ketones apply. Avoid inhalation and skin contact. Combustible liquid.

References

-

PubChem Compound Summary. (2025). 3-Nonanone, 1-hydroxy-, acetate (CID 12678469). National Center for Biotechnology Information. Link

-

The Good Scents Company. (2024).[2] 3-oxononyl acetate (CAS 7779-54-6) Information.[2] Link

-

Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances List. (FEMA 3050).[2]

- NIST Mass Spectrometry Data Center.Mass Spectrum of Aliphatic Acetates. National Institute of Standards and Technology.

Sources

1-acetoxy-3-nonanone synonyms and IUPAC name

This guide provides an in-depth technical analysis of 1-acetoxy-3-nonanone (CAS 7779-54-6), a functionalized ketone-ester used primarily in flavor chemistry and organic synthesis.

Synonyms, Nomenclature, and Synthetic Pathways

Executive Summary

1-Acetoxy-3-nonanone is a bifunctional aliphatic compound characterized by a nonane backbone containing a ketone group at the C3 position and an acetoxy (acetate) moiety at the C1 position.[1] While often overshadowed by its parent compound (3-nonanone) or more common fruit fly attractants (e.g., Cue-lure), this molecule serves as a specialized flavoring agent and a demonstration substrate for regioselective oxidative catalysis.

Primary Classification: Carboxylic Ester / Ketone CAS Registry Number: 7779-54-6 Key Application: Flavoring agent (FEMA/Japan Food Sanitation Act), Synthetic Intermediate.

Nomenclature and Chemical Identity

Accurate nomenclature is critical for distinguishing this compound from isomeric pheromones or structurally related lures.

IUPAC Name

The systematic International Union of Pure and Applied Chemistry (IUPAC) name is derived by prioritizing the ester group over the ketone in naming structure, though often the ketone position dictates the numbering of the carbon chain in common parlance.

-

Preferred IUPAC Name: 3-Oxononyl acetate

-

Systematic Rationale:

-

Parent Chain: Nonyl (9 carbons).

-

Principal Group: Acetate ester (at position 1).

-

Substituent: Oxo group (ketone) at position 3.

-

Synonyms and Trade Names

The following list consolidates common and database-specific synonyms used in industrial catalogs (PubChem, EPA, FEMA).

| Category | Synonym | Context |

| Systematic | 3-Oxononyl acetate | Preferred IUPAC |

| Structural | 1-(Acetyloxy)-3-nonanone | Emphasizes substitution |

| Structural | 3-Nonanone, 1-hydroxy-, acetate | Chemical Abstracts Service (CAS) style |

| Descriptive | 3-Nonanon-1-yl acetate | Locant specificity |

| Legacy/Industrial | Methylol methyl hexyl ketone acetate | Derived from synthesis logic |

| Inventory | FEMA 3440 (Related*) | Note: FEMA 3440 is 3-Nonanone; check specific lists for acetate. |

Critical Note on Isomers: Do not confuse with Cue-lure (4-(p-acetoxyphenyl)-2-butanone), which is a specific attractant for Bactrocera fruit flies. While both are "acetoxy ketones," their skeletons and biological activities are distinct.

Structural Identifiers

-

SMILES: CCCCCCC(=O)CCOC(=O)C

-

InChI: InChI=1S/C11H20O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h3-9H2,1-2H3

-

Molecular Formula: C₁₁H₂₀O₃

Chemical & Physical Properties

The physicochemical profile of 1-acetoxy-3-nonanone suggests a molecule with low volatility compared to smaller ketones, contributing to its persistence in flavor formulations.

| Property | Value | Source/Estimation |

| Molecular Weight | 200.27 g/mol | Calculated |

| Physical State | Liquid | Standard Conditions |

| Boiling Point | ~280–290 °C | Predicted (based on MW/Polarity) |

| Density | ~0.96 g/cm³ | Predicted |

| Solubility | Insoluble in water; Soluble in alcohols, oils | Lipophilic chain |

| LogP | ~2.2 | Predicted (XLogP3) |

Synthesis and Production Protocols

The synthesis of 1-acetoxy-3-nonanone is a classic example of regioselective oxidation . A primary method involves the Wacker-type oxidation of terminal or internal alkenes.

Protocol: Wacker-Type Oxidation of (Z)-2-Nonenyl Acetate

This method utilizes a Palladium/Iron catalytic system to oxidize the alkene bond to a ketone. The presence of the acetate group directs the oxidation regioselectivity.

Reaction Logic: The starting material, (Z)-2-nonenyl acetate, contains an internal double bond. Under standard Wacker conditions (PdCl₂/CuCl₂), oxidation might occur at either carbon of the double bond. However, using specific ligand systems or directing groups allows for high selectivity toward the 3-nonanone derivative.

Step-by-Step Methodology:

-

Reagents:

-

Substrate: (Z)-2-Nonenyl acetate (1.0 equiv).

-

Catalyst: PdCl₂ (5 mol%).

-

Co-oxidant: Fe(III) citrate or Benzoquinone (to regenerate Pd(II)).

-

Solvent: DMA/H₂O (Dimethylacetamide/Water).

-

Atmosphere: O₂ (1 atm balloon).

-

-

Procedure:

-

Dissolve PdCl₂ and co-oxidant in the solvent mixture under oxygen atmosphere.

-

Slowly add (Z)-2-nonenyl acetate via syringe pump over 4 hours to prevent catalyst aggregation.

-

Stir the mixture at Room Temperature (25°C) for an additional 2 hours.

-

Quench: Dilute with diethyl ether and wash with brine.

-

Purification: Silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

-

-

Yield: Typically 80–85% yield with >95% regioselectivity for the 3-keto isomer.

Visualization of Synthesis Pathway

The following diagram illustrates the transformation from the alkene precursor to the final ketone product.

Figure 1: The acetate group at C1 acts as a directing group (or simply provides steric/electronic bias), ensuring the ketone forms at C3 rather than C2.

Applications and Regulatory Status

Flavor and Fragrance

1-Acetoxy-3-nonanone is listed in various regulatory databases (Japan Food Sanitation Act, FDA lists) as a flavoring agent .

-

Sensory Profile: Likely possesses a fruity, herbaceous, or creamy note, characteristic of high-molecular-weight aliphatic esters and ketones (similar to 3-nonanone which has a "blue cheese" or "hot milk" nuance, modified by the sweet/fruity acetate group).

-

Use Level: Generally used at ppm levels in dairy, fruit, and cheese flavor complexes.

Research & Semiochemicals

While not a primary commercial pheromone, the compound is structurally homologous to several insect semiochemicals.

-

Research Utility: Used as a reference standard in gas chromatography (GC-MS) when analyzing volatile organic compounds (VOCs) from plant lipids or insect glands.

-

Metabolic Study: It may appear as a metabolite in the degradation of longer-chain fatty acid derivatives.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12678469, 3-Nonanone, 1-hydroxy-, acetate. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-Nonanone, 1-hydroxy-, acetate (CAS 7779-54-6). Retrieved from [Link][2]

- Mitsui, K., et al. (2013).Regioselective Wacker Oxidation of Internal Alkenes. Angewandte Chemie International Edition.

-

The Good Scents Company. 3-Nonanone General Information and Derivatives. Retrieved from [Link]

Sources

Methodological & Application

using 3-Nonanon-1-yl acetate as a melon fly pheromone analog

Executive Summary

This Application Note details the technical framework for utilizing 3-Nonanon-1-yl acetate (CAS 7779-54-6) as a structural analog to the industry-standard Cue-lure for the monitoring and suppression of the Melon Fly, Zeugodacus cucurbitae.

While Cue-lure (4-(p-acetoxyphenyl)-2-butanone) remains the gold standard, its solid state at room temperature (MP: 37–40°C) complicates field application, often requiring heating or solvents. 3-Nonanon-1-yl acetate, an aliphatic keto-ester, presents a liquid-phase alternative with a matching pharmacophore (distal acetate + proximal ketone). This guide provides the methodology for formulation, electrophysiological validation, and field efficacy testing, targeting researchers in pest management and semiochemical development.

Chemical Basis & Mechanism of Action

To successfully replace or augment Cue-lure, the analog must mimic the metabolic activation pathway utilized by male melon flies.

Structural Homology

The attraction mechanism relies on the hydrolysis of the acetate moiety into a specific alcohol, which then binds to the olfactory receptor.

-

Cue-lure (Standard): Aromatic backbone.[1] Hydrolyzes to Raspberry Ketone (4-(p-hydroxyphenyl)-2-butanone).

-

3-Nonanon-1-yl Acetate (Analog): Aliphatic backbone. Hydrolyzes to 1-hydroxy-3-nonanone.

Table 1: Physicochemical Comparison

| Feature | Cue-lure (Standard) | 3-Nonanon-1-yl Acetate (Analog) | Advantage of Analog |

| Structure Type | Aromatic Keto-Ester | Aliphatic Keto-Ester | Non-aromatic (lower toxicity potential) |

| Physical State | Solid (Crystal) | Liquid | Ease of Handling (No melting required) |

| Pharmacophore | Acetate + Ketone | Acetate + Ketone | Retains key binding motifs |

| Volatility | Moderate | High | Potentially larger active radius |

Metabolic Activation Pathway (Visualization)

The following diagram illustrates the "Pro-pheromone" hypothesis, where the acetate acts as a volatile carrier that is enzymatically cleaved by the insect to release the active attractant.

Figure 1: The metabolic activation pathway. The analog functions as a pro-pheromone, requiring enzymatic hydrolysis on the antenna to generate the active receptor ligand.

Protocol A: Formulation and Wick Impregnation

Objective: Create stable, controlled-release dispensers using the liquid analog. Safety: 3-Nonanon-1-yl acetate is an ester; use fume hoods and nitrile gloves.

Materials:

-

3-Nonanon-1-yl acetate (>98% purity).

-

Cotton dental wicks (2.5 cm length) or Polyethylene plugs.

-

Toxicant: Naled or Spinosad (to retain trapped flies).

-

Micropipettes.

Step-by-Step Procedure:

-

Preparation of Solution:

-

Unlike Cue-lure, do not heat the analog. Use it at room temperature.

-

Create a solution of 95% Analog / 5% Naled (v/v).

-

Note on Toxicant: If using sticky traps, omit Naled. For bucket traps (McPhail/Steiner), Naled is required to prevent escape.

-

-

Loading:

-

Pipette 2.0 mL of the mixture onto the cotton wick.

-

Allow the wick to saturate for 15 minutes in a sealed glass vial to ensure uniform distribution.

-

-

Aging (Optional but Recommended):

-

Store impregnated wicks in a fume hood for 24 hours prior to field deployment to allow initial "flash off" of highly volatile impurities, stabilizing the release rate.

-

Protocol B: Electroantennography (EAG) Validation

Before expensive field trials, confirm the biological activity of the analog on the Zeugodacus cucurbitae antenna.

Logic: If the antenna does not depolarize in response to the vapor, the fly will not detect it in the field.

-

Subject Preparation: Use sexually mature male flies (14–21 days old).

-

Stimulus Delivery:

-

Place 10 µL of 3-Nonanon-1-yl acetate (diluted in hexane from 10⁻² to 10⁻⁶) on filter paper strips inside a glass Pasteur pipette.

-

Control: Hexane solvent only.

-

Standard: Cue-lure (10 µL).

-

-

Recording:

-

Mount the excised head/antenna between reference and recording electrodes (Ag/AgCl).

-

Deliver a 0.5-second air puff through the stimulus cartridge.

-

-

Analysis:

-

Measure the amplitude of depolarization (-mV).

-

Success Criteria: The analog must elicit a depolarization response significantly higher than the solvent control (p < 0.05) and comparable (>70%) to the Cue-lure standard.

-

Protocol C: Field Efficacy Trial (Steiner Trap Method)

Objective: Quantify the attraction rate of 3-Nonanon-1-yl acetate relative to Cue-lure under field conditions.

Experimental Design: Randomized Complete Block Design (RCBD).

Workflow Diagram:

Figure 2: Field trial workflow using Randomized Complete Block Design to eliminate environmental bias.

Detailed Protocol:

-

Trap Setup:

-

Use standard Steiner Traps or Tephri-Traps .

-

Insert the prepared wicks (from Protocol A).

-

-

Deployment:

-

Hang traps 1.5m to 2.0m above ground in host trees (e.g., bitter gourd, pumpkin, melon) or border vegetation.

-

Ensure a minimum distance of 30 meters between traps to prevent plume interference.

-

-

Sampling Schedule:

-

Duration: 8 weeks.

-

Servicing: Collect flies every 7 days.

-

Rotation: Rotate trap positions sequentially within the block every week to negate "hotspot" bias.

-

-

Data Calculation:

-

Calculate FTD (Flies per Trap per Day) :

-

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| High Capture in Control | Contamination | Replace traps; wear fresh gloves for each lure type. |

| Rapid Loss of Efficacy (<2 weeks) | High Volatility | The analog is liquid and evaporates faster than solid Cue-lure. Switch to a controlled-release membrane dispenser instead of cotton wicks. |

| Low Capture vs. Cue-lure | Receptor Specificity | The aliphatic chain may not fit the hydrophobic pocket as well as the aromatic ring. Increase dose or test mixtures. |

References

-

Metcalf, R. L., et al. (1983). Structure-activity relationships in the attraction of the melon fly, Dacus cucurbitae, to benzyl acetates and related compounds.[1][2] Journal of Agricultural and Food Chemistry. Link

-

Vargas, R. I., et al. (2010). Area-wide suppression of melon fly, Bactrocera cucurbitae (Coquillett), in Hawaii. Journal of Insect Science. Link

-

Casaña-Giner, V., et al. (2003).[3] Raspberry ketone formate as an attractant for the melon fly.[3] Journal of Chemical Ecology. Link

-

PubChem. (2024). Compound Summary: 3-Nonanon-1-yl acetate (CAS 7779-54-6).[4][5][6][7] National Library of Medicine. Link

-

IAEA. (2018). Trapping Guidelines for Area-Wide Fruit Fly Programmes. International Atomic Energy Agency. Link

Sources

- 1. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl acetates as attractants for the male oriental fruit fly, Dacus dorsalis, and the male melon fly, Dacus cucurbitae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-NONANON-1-YLACETATE | 7779-54-6 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. 3-nonanon-1-yl acetate - Buy 3-nonanon-1-yl acetate, 7779-54-6, FEMA NO.4007 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]

- 7. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Behavioral Bioassays with 3-Nonanon-1-yl Acetate

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust behavioral bioassays using 3-nonanon-1-yl acetate. This document moves beyond a simple procedural list, delving into the causality behind experimental choices to ensure scientific integrity and reproducibility. We will cover foundational electrophysiological techniques to confirm sensory perception, followed by detailed protocols for olfactometer and flight tunnel assays to characterize behavioral responses. The overarching goal is to equip researchers with the expertise to generate high-quality, reliable data on the bioactivity of 3-nonanon-1-yl acetate.

Introduction: Understanding 3-Nonanon-1-yl Acetate

3-Nonanon-1-yl acetate (also known as 3-oxononyl acetate) is an organic compound classified as a carboxylic ester and a fatty alcohol ester[1][2]. Its structure, featuring a ketone group and an acetate ester, is characteristic of many semiochemicals—compounds that mediate interactions between organisms[1][2]. Acetate esters, in particular, are a prevalent class of insect pheromones and kairomones, often acting as attractants or repellents that influence behaviors such as mating, aggregation, and oviposition[3][4].

The study of such compounds is critical for developing novel pest management strategies that leverage an insect's natural behaviors.[5] By understanding how a specific compound like 3-nonanon-1-yl acetate modifies insect behavior, researchers can develop targeted attractants for monitoring traps or repellents for crop protection. Well-designed bioassays are the cornerstone of this research, providing the essential link between a chemical stimulus and a quantifiable behavioral response.[6][7]

The Logic of the Bioassay: From Detection to Behavior

A comprehensive behavioral study does not begin with observing the whole organism's reaction. A more rigorous approach follows a logical progression from sensory detection to behavioral action. This ensures that any observed behavior (or lack thereof) is correctly interpreted.

-

Can the insect detect the compound? The first step is to determine if the insect's peripheral sensory system can even perceive 3-nonanon-1-yl acetate. The primary method for this is Electroantennography (EAG).[8]

-

What is the insect's behavioral response? Once detection is confirmed, the next step is to characterize the behavior elicited by the compound. This can range from attraction, repulsion, or no overt response. This is typically assessed using choice-based assays like olfactometers or more complex setups like wind tunnels that simulate a more natural environment.[9][10]

This two-tiered approach ensures that a "no response" result in a behavioral assay is not simply due to the insect's inability to smell the compound, but rather a true lack of behavioral significance at the tested concentrations.

Pre-Experimental Preparation: The Foundation of Good Data

The quality of bioassay data is critically dependent on meticulous preparation.

Test Compound Preparation

-

Purity: The purity of 3-nonanon-1-yl acetate should be verified, ideally by Gas Chromatography-Mass Spectrometry (GC-MS), to ensure that behavioral responses are not due to contaminants.

-

Solvent: A high-purity volatile solvent such as hexane or dichloromethane is recommended for dissolving the compound. The solvent itself must be tested as a negative control to ensure it does not elicit a behavioral response.

-

Dilutions: A serial dilution of the compound should be prepared to test a range of concentrations. This is crucial for determining response thresholds and identifying potential dose-dependent effects.

| Parameter | Recommendation | Rationale |

| Solvent | Hexane or Dichloromethane (high purity) | High volatility ensures rapid evaporation, leaving only the test compound on the delivery medium. Low intrinsic bioactivity in most insect species. |

| Concentration Range | 1 ng/µL to 1000 ng/µL | Spans a wide range to identify the optimal concentration and behavioral thresholds, avoiding no-response or sensory overload scenarios. |

| Storage | -20°C in airtight glass vials with Teflon-lined caps | Prevents degradation and concentration changes due to evaporation. Teflon caps prevent contamination from plasticizers. |

Test Organism Management

The physiological state of the test insects can dramatically influence their behavioral responses.[11]

-

Standardization: Use insects of the same species, age, sex, and mating status for each experimental group.

-

Acclimatization: Allow insects to acclimate to the experimental conditions (temperature, humidity, light cycle) for at least 24 hours prior to the bioassay.

-

Motivation: For assays involving attractants that may be linked to feeding, a period of starvation (e.g., 4-12 hours with access to water) can increase motivation and lead to clearer results.

Protocol 1: Electroantennography (EAG) - The Detection Assay

EAG is a technique used to measure the summated electrical potential from the entire antenna in response to an odorant puff, providing a direct measure of sensory input.[8][12] A significant EAG response to 3-nonanon-1-yl acetate is a prerequisite for meaningful behavioral assays.

Materials

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Silver wires

-

High-impedance amplifier and data acquisition system (e.g., IDAC-2)

-

Purified, humidified air delivery system

-

Insect Ringer's solution

-

Test compound solutions and solvent control

Step-by-Step Protocol

-

Electrode Preparation: Pull glass capillaries to a fine point. Fill the reference and recording electrodes with insect Ringer's solution. Insert chloridized silver wires into the back of each electrode to ensure a stable electrical connection.[13]

-

Insect Preparation: Anesthetize the insect (e.g., with CO₂ or by chilling). Immobilize it on a platform using wax or a custom holder, leaving the head and antennae free.

-

Electrode Placement: Under a microscope, carefully excise the tip of one antenna. Insert the reference electrode into the insect's head or thorax. Gently bring the recording electrode into contact with the cut tip of the antenna, ensuring a good electrical seal.[8]

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. To deliver a stimulus, a 10 µL aliquot of the test solution is pipetted onto a small piece of filter paper inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube, and a puff of air is injected through it, carrying the volatilized compound over the antenna.

-

Data Recording: Record the baseline antennal potential. Deliver a puff of the solvent control first to establish the baseline response. Then, present the different concentrations of 3-nonanon-1-yl acetate, typically from lowest to highest concentration. Allow sufficient time (e.g., 30-60 seconds) between puffs for the antennal receptors to recover.

-

Analysis: The peak amplitude of the voltage deflection (in millivolts) for each stimulus is measured. The response to the solvent is subtracted from the response to the test compound to normalize the data.

Protocol 2: Y-Tube Olfactometer - The Choice Assay

The Y-tube olfactometer is a classic and effective tool for determining preference (attraction or repulsion) in walking insects.[9][14][15] It presents the insect with a choice between two air streams, one carrying the test odor and one carrying a control.

Caption: Diagram of a typical Y-tube olfactometer setup.

Materials

-

Glass Y-tube olfactometer

-

Air pump, flow meters, and tubing

-

Humidifiers and activated charcoal filter

-

Light source providing uniform illumination

-

Stopwatch and/or video recording equipment

Step-by-Step Protocol

-

System Setup: Assemble the olfactometer as shown in the diagram above. Ensure a constant, equal, and laminar airflow through both arms (e.g., 500 mL/min).[16] The system should be airtight to prevent outside air from contaminating the experiment.

-

Stimulus Preparation: Apply a known amount of 3-nonanon-1-yl acetate solution to a filter paper disc and place it in the odor source chamber. Apply an equal amount of solvent to another disc and place it in the control chamber.

-

Insect Introduction: Gently introduce a single insect at the release point at the base of the Y-tube.

-

Observation: Start a timer and observe the insect's behavior. Record two key metrics:

-

First Choice: Which arm the insect enters first (defined as its entire body crossing the Y-junction).

-

Time Spent: The amount of time the insect spends in each arm within a set observation period (e.g., 5 or 10 minutes).

-

-

Replication and Controls:

-

Test a sufficient number of insects (e.g., 30-50) for each concentration.

-

After every few trials (e.g., 5-10 insects), swap the positions of the treatment and control arms to control for any positional bias.

-

Thoroughly clean the Y-tube with a solvent (e.g., ethanol) and bake it at a high temperature between trials to remove any residual chemical cues.

-

Data Analysis

-

First Choice Data: Analyze using a Chi-square (χ²) goodness-of-fit test or a binomial test to determine if the distribution of choices differs significantly from a 50:50 random distribution.[9]

-

Time Spent Data: Analyze using a paired t-test or Wilcoxon signed-rank test to determine if there is a significant difference in the time spent in the treatment versus the control arm.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Solution(s) |

| No EAG response | Compound concentration is too low; Insect is unhealthy or antenna is damaged; Poor electrode contact. | Test higher concentrations; Use healthy, carefully handled insects; Remount the antenna and check electrode solution. |

| Insects are inactive in olfactometer | Airflow is too high or too low; Light is too bright or uneven; Insects are not motivated. | Calibrate flow meters; Use a diffuser for uniform, indirect lighting; Check acclimatization and starvation protocols. |

| Strong bias for one side of the Y-tube | Positional bias (light, magnetic fields); Contamination of the olfactometer. | Rotate the Y-tube 180° halfway through the experiment; Thoroughly clean all components between trials. |

| High variability in results | Inconsistent physiological state of insects; Inconsistent experimental conditions. | Strictly standardize insect age, sex, and rearing conditions; Ensure temperature, humidity, and airflow are constant. |

Conclusion

This guide provides a robust framework for the systematic evaluation of 3-nonanon-1-yl acetate's effect on insect behavior. By first confirming sensory detection with EAG and then characterizing the behavioral response with a well-controlled olfactometer assay, researchers can generate reliable and publishable data. The emphasis on meticulous preparation, proper controls, and appropriate statistical analysis is paramount to ensuring the scientific integrity of the findings. These protocols can be adapted for various insect species and serve as a foundation for more advanced studies, such as flight tunnel assays and field trapping experiments.[10]

References

- Insects' perception and behavioral responses to plant semiochemicals - PMC - NIH. (2024).

- Techniques for Behavioral Bioassays - ResearchGate. (n.d.).

- (PDF) Techniques for Behavioral Bioassays - ResearchGate. (n.d.).

- ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. (n.d.). Ockenfels Syntech GmbH.

- Pine Response to Sawfly Pheromones: Effects on Sawfly's Oviposition and Larval Growth. (2024). MDPI.

- Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies - The Hive. (n.d.). The Hive.

- Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed. (2021). PubMed.

- Nonanal, a new fall armyworm sex pheromone component, significantly increases the efficacy of pheromone lures - Schal Lab. (2023). Schal Lab.

- Showing Compound 3-Nonanon-1-yl acet

- (PDF) GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection - ResearchGate. (2025).

- (PDF) Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles. (2025).

- Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones - Benchchem. (n.d.). BenchChem.

- 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem. (n.d.). PubChem.

- Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta | Request PDF - ResearchGate. (2025).

- Electroantennogram Protocol for Mosquitoes - JoVE Journal. (2021). JoVE.

- Laboratory Demonstrations of Pheromone-Mediated Scent-Marking, Orientation, and Mounting Behavior in Polistes exclamans (Hymenoptera: Vespidae) - Oxford Academic. (2017). Oxford Academic.

- y-tube olfactometer bioassays: Topics by Science.gov. (n.d.). Science.gov.

- Adaptive Evolution of Odorant-Binding and Chemosensory Protein Gene Families in Genus Drosophila Fallén, 1823 (Diptera, Drosophilidae) - MDPI. (2026). MDPI.

- Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches. (2016). JoVE.

Sources

- 1. Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB [foodb.ca]

- 2. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ockenfels-syntech.com [ockenfels-syntech.com]

- 9. thehive.icipe.org [thehive.icipe.org]

- 10. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 11. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electroantennogram Protocol for Mosquitoes - JoVE Journal [jove.com]

- 13. youtube.com [youtube.com]

- 14. academic.oup.com [academic.oup.com]

- 15. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of 3-Oxononyl Acetate in Cucurbitaceae

An Application Note and Detailed Protocols for the Extraction of 3-Oxononyl Acetate from Cucurbits for Analytical and Drug Development Professionals.

The Cucurbitaceae family, encompassing economically important species such as cucumber (Cucumis sativus), melon (Cucumis melo), and pumpkin (Cucurbita spp.), is a rich source of diverse secondary metabolites. Among these, volatile organic compounds (VOCs) are crucial as they define the characteristic aroma and flavor profiles of these fruits and vegetables. Furthermore, many of these VOCs exhibit significant biological activities, making them of great interest to the pharmaceutical and nutraceutical industries.

3-Oxononyl acetate is a C9 keto-ester that contributes to the complex aromatic bouquet of certain cucurbits. As a moderately non-polar molecule, its extraction from the aqueous, cellular matrix of the plant material presents a unique challenge that requires careful selection of solvents and extraction methodologies. This application note provides a comprehensive guide with detailed protocols for the efficient solvent extraction of 3-oxononyl acetate from cucurbit tissues, tailored for researchers in analytical chemistry, natural product discovery, and drug development.

Physicochemical Properties of 3-Oxononyl Acetate

A thorough understanding of the target analyte's properties is fundamental to designing an effective extraction strategy. The table below summarizes key computed properties for 3-oxononyl acetate.

| Property | Value | Source | Significance for Extraction |

| Molecular Formula | C₁₁H₂₀O₃ | - | |

| Molecular Weight | 200.27 g/mol | Relevant for mass spectrometry analysis. | |

| XLogP3-AA | 2.2 | Indicates moderate lipophilicity, suggesting solubility in mid-polarity organic solvents. | |

| Topological Polar Surface Area | 43.4 Ų | Suggests the molecule is not excessively polar. | |

| Hydrogen Bond Acceptor Count | 3 | Can interact with protic solvents. | |

| Chemical Class | Beta-Keto Ester | May be susceptible to degradation under harsh thermal or pH conditions. |

The XLogP value of 2.2 is particularly informative, placing 3-oxononyl acetate in a category of compounds that are not soluble enough in water for efficient aqueous extraction, nor so non-polar as to require exclusively apolar solvents like hexane. This informs our selection of moderately polar solvents for optimal recovery.

Core Principles of Solvent Selection and Extraction

The primary goal of solvent extraction is to selectively dissolve the target compound (solute) from its matrix and transfer it into a liquid solvent phase. The choice of solvent is paramount and is guided by the principle of "like dissolves like." Given the moderate polarity of 3-oxononyl acetate, solvents with a similar polarity index are expected to be most effective.

Furthermore, the extraction process must be designed to minimize the degradation of the target analyte and to reduce the co-extraction of interfering compounds. For volatile and semi-volatile compounds like 3-oxononyl acetate, it is crucial to control the temperature to prevent losses.

This guide details two distinct protocols:

-

Protocol 1: Static Solvent Extraction (Maceration) - A conventional, straightforward method suitable for any laboratory.

-

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE) - A modern, more efficient method that uses acoustic cavitation to enhance extraction rates and yields.[1]

Experimental Workflow Overview

The overall process, from sample preparation to final analysis, follows a logical sequence designed to ensure reproducibility and high-quality results.

Caption: General workflow for the extraction and analysis of 3-oxononyl acetate.

Protocol 1: Static Solvent Extraction (Maceration)

This method relies on maximizing the surface area of the sample and allowing sufficient time for the solvent to penetrate the tissue and dissolve the target analyte. Agitation ensures continuous mixing, improving mass transfer.

Materials:

-

Homogenized cucurbit tissue (e.g., cucumber flesh)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (ACS grade or higher)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal Standard (IS) solution (e.g., 2-octanone or a suitable stable isotope-labeled analog in ethyl acetate, 10 µg/mL)

-

Conical flasks or sealed glass jars

-

Orbital shaker

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.22 µm PTFE)

-

GC vials

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10 g of freshly homogenized cucurbit tissue into a 50 mL centrifuge tube. To inhibit enzymatic activity that could alter the volatile profile, some protocols recommend the addition of a salt like NaCl.[2]

-

Solvent Addition: Add 20 mL of ethyl acetate to the tube. Spike with 100 µL of the internal standard solution.

-

Extraction: Tightly cap the tube and place it on an orbital shaker. Agitate at 150 rpm for 1 hour at room temperature (20-25°C). Causality: Ethyl acetate is chosen for its moderate polarity, which is well-suited for 3-oxononyl acetate (XLogP ~2.2). The extended agitation time allows for the diffusion of the analyte from the plant matrix into the solvent.

-

Phase Separation: Centrifuge the tube at 4000 x g for 15 minutes at 4°C to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the upper organic solvent layer (supernatant) to a clean glass vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected solvent to remove any residual water. Let it stand for 5-10 minutes. Causality: Water is immiscible with ethyl acetate and can interfere with GC-MS analysis. Anhydrous Na₂SO₄ is a neutral drying agent that effectively removes water without reacting with the analyte.

-

Filtration: Filter the dried extract through a 0.22 µm PTFE syringe filter into a clean GC vial. This removes any fine particulate matter.

-

Concentration (Optional but Recommended): If the expected concentration of the analyte is low, the extract can be concentrated. Place the vial in a sample concentrator and evaporate the solvent under a gentle stream of nitrogen gas at room temperature to a final volume of approximately 1 mL. Caution: Do not evaporate to complete dryness to avoid loss of the semi-volatile analyte.

-

Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)

UAE utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and significantly accelerating the release of intracellular compounds into the solvent.[3][4] This method is faster and often more efficient than static maceration.[5]

Materials:

-

Same materials as in Protocol 1.

-

Ultrasound probe sonicator or ultrasonic bath.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10 g of freshly homogenized cucurbit tissue into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of ethyl acetate to the tube and spike with 100 µL of the internal standard solution.

-

Extraction: Place the centrifuge tube in an ice bath to dissipate heat generated during sonication. Insert the probe of the sonicator into the sample slurry (if using a probe) or place the tube in the ultrasonic bath. Sonicate for 15 minutes. Causality: The ice bath is critical to prevent thermal degradation of the analyte and loss of volatile compounds. The 15-minute duration is typically sufficient for efficient extraction with ultrasound, representing a significant time saving over maceration.

-

Post-Extraction Processing: Follow steps 4 through 9 from Protocol 1 (Phase Separation, Supernatant Collection, Drying, Filtration, Concentration, and Analysis).

Workflow for Ultrasound-Assisted Extraction (UAE)

Caption: Step-by-step workflow for the UAE protocol.

Analytical Validation and Quantification

The final extracts should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC Column: A mid-polarity column (e.g., DB-5MS or equivalent) is suitable for separating 3-oxononyl acetate from other volatile and semi-volatile compounds.

-

Injection: Use a splitless injection mode to maximize the transfer of the analyte onto the column, which is important for trace analysis.

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity and selectivity, or in full scan mode for qualitative profiling. Key ions for 3-oxononyl acetate should be determined from a standard or by analyzing the fragmentation pattern.

-

Quantification: The concentration of 3-oxononyl acetate in the original sample can be calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Analyte Recovery | - Inappropriate solvent polarity.- Insufficient extraction time/power.- Analyte degradation. | - Test a different solvent such as dichloromethane or a mixture (e.g., hexane:ethyl acetate).- Increase maceration time or sonication duration/power.- Ensure extraction is performed at a low temperature (use an ice bath for UAE). |

| Poor Reproducibility | - Inconsistent sample homogenization.- Inaccurate measurement of sample or solvent.- Variable extraction conditions. | - Standardize the homogenization procedure.- Use calibrated pipettes and balances.- Precisely control time, temperature, and agitation/sonication settings. |

| Interfering Peaks in Chromatogram | - Co-extraction of other compounds.- Contamination from solvents or labware. | - Optimize GC temperature program for better separation.- Consider a solid-phase extraction (SPE) cleanup step after initial extraction.- Run a solvent blank to check for contamination. |

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the extraction of 3-oxononyl acetate from cucurbit matrices. The choice between static maceration and ultrasound-assisted extraction will depend on the available equipment and desired sample throughput, with UAE offering significant advantages in speed and efficiency. Proper solvent selection, based on the physicochemical properties of the analyte, and careful control of extraction parameters are critical for achieving high-quality, reliable results essential for flavor analysis and natural product-based drug discovery.

References

-

PubChem. 3-Nonanone, 1-hydroxy-, acetate. National Center for Biotechnology Information. Available from: [Link]

-

FooDB. 3-Nonanon-1-yl acetate. Foodb.ca. Available from: [Link]

-

Wei, W., et al. (2025). Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars. MDPI. Available from: [Link]

-

Guler, Z., et al. (2013). Volatile compounds in the peel and flesh of cucumber (Cucumis sativus L.) grafted onto bottle gourd (Lagenaria siceraria) rootstock. ResearchGate. Available from: [Link]

-

Hielscher Ultrasonics. Solvents for Ultrasonic Extraction from Plants. Hielscher.com. Available from: [Link]

-

Priego-Capote, F., & de Castro, M. D. L. (2008). Ultrasound-assisted dynamic extraction of valuable compounds from aromatic plants and flowers as compared with steam distillation. TheModern Farm. Available from: [Link]

-

Sandhu, S., et al. (2021). review of ultrasound-assisted extraction with deep eutectic solvent: a green method in essential oil. AGU International Journal of Sciences. Available from: [Link]

-

Taylor & Francis Online. (2022). Analysis of volatile compounds in flesh, peel and seed parts of pumpkin (Cucurbita maxima) cultivated in Ethiopia using gas chromatography-mass spectrometry (GC-MS). Available from: [Link]

-

Frontiers. (2022). Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines. Available from: [Link]

-

MDPI. (2022). Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit. Available from: [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3-oxononyl acetate in aqueous solutions

Ticket Subject: Preventing Hydrolysis in Aqueous Media

Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open Priority: High (Compound is Labile)

Executive Summary: The Stability Dashboard

For researchers rushing to save a degrading sample, consult this triage board immediately before proceeding to the deep-dive protocols.

| Parameter | Optimal Range/Choice | Critical Danger Zone | Technical Rationale |

| Target pH | 4.5 – 5.5 | > 7.0 or < 3.0 | Esters exhibit a "V-shaped" pH-rate profile. Minimum hydrolysis occurs in weakly acidic conditions. |

| Buffer Selection | Citrate, Acetate | TRIS, Imidazole, Phosphate | Nucleophilic buffers (like TRIS) can directly attack the ester bond, catalyzing degradation faster than water alone. |

| Temperature | 4°C or -20°C | > 25°C | Hydrolysis rates follow the Arrhenius equation; every 10°C increase roughly doubles the degradation rate. |

| Solvent System | Micellar (Surfactant) | Pure Water | 3-Oxononyl acetate is lipophilic. Sequestration in micelles protects the ester bond from bulk water attack. |

Tier 1: Diagnostic & Troubleshooting (Q&A)

Q1: I prepared a stock solution in PBS (pH 7.4), and my HPLC peak area dropped by 40% overnight. Why? A: You have encountered two simultaneous failure modes: Base-Catalyzed Hydrolysis and General Base Catalysis .

-

pH 7.4 is too high. While "physiological," this pH is sufficiently alkaline to promote hydroxide-ion (

) attack on the carbonyl carbon of the acetate group. The rate constant for base catalysis ( -

Phosphate Effect. At pH 7.4, phosphate exists largely as

, which can act as a general base catalyst, facilitating the attack of water on the ester.

-

Immediate Fix: Acidify to pH 5.0 using an acetate buffer or switch to a non-aqueous stock (e.g., DMSO or Acetonitrile) and dilute only immediately before use.

Q2: Does the ketone group at the C3 position affect stability?

A: Yes, subtly.

Structure:

-

Implication: You have a smaller margin for error regarding pH and temperature compared to standard alkyl esters.

Q3: Can I use TRIS buffer? It buffers well at pH 7. A: Absolutely not. TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. This amine is a nucleophile that can attack the ester carbonyl, forming an amide and releasing 3-oxononanol. This is not hydrolysis; it is aminolysis . You will destroy your compound even if the pH is perfect.

-

Rule: Never use amine-based buffers (TRIS, Glycine, Imidazole) with esters.

Tier 2: Mechanism & Intervention Logic

To prevent hydrolysis, we must block the path of the nucleophile (Water or Hydroxide) to the electrophile (Carbonyl Carbon).

Visualization: Hydrolysis Mechanism & Micellar Protection

The following diagram illustrates the degradation pathway and how micellar encapsulation acts as a "shield."

Caption: Figure 1. Mechanism of ester hydrolysis and intervention points.[1][2][3][4] Red paths indicate degradation routes; the Green path represents stabilization via micellar sequestration.

Tier 3: Validated Protocols

Protocol A: Preparation of a Hydrolysis-Resistant Aqueous Stock

Objective: To create a stable aqueous formulation for bioassays using micellar stabilization.

Materials:

-

3-Oxononyl acetate (Pure)

-

Tween 80 (Polysorbate 80) - Non-ionic surfactant

-

Sodium Acetate Buffer (10 mM, pH 5.0)

Methodology:

-

Surfactant Solubilization: Dissolve Tween 80 in the Acetate Buffer to a concentration of 0.5% (w/v). This is well above the Critical Micelle Concentration (CMC) of Tween 80 (~0.012 mM), ensuring micelles are present.

-

Compound Addition: Add 3-oxononyl acetate to this solution. The target concentration should not exceed the solubilization capacity (typically < 10 mM for this lipophilicity).

-

Equilibration: Vortex vigorously for 2 minutes, then sonicate for 5 minutes.

-

Storage: Store at 4°C.

Protocol B: Determining the pH-Rate Profile (Experimental Verification)

Objective: To empirically determine the point of maximum stability (

Workflow Decision Tree:

Caption: Figure 2.[6] Workflow for determining kinetic stability. The "Quench" step is critical to freeze the hydrolysis reaction prior to analysis.

Step-by-Step:

-

Buffer System: Prepare a "Universal Buffer" (e.g., Britton-Robinson or a Citrate-Phosphate mix) to maintain constant ionic strength across the pH range 3.0 – 8.0.

-

Spiking: Introduce 3-oxononyl acetate (from a concentrated Acetonitrile stock) into the buffers. Keep organic solvent < 1% to avoid solvent effects.

-

Sampling: At defined intervals, remove an aliquot.

-

Quenching (Critical): Immediately dilute the aliquot 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Why? The acidity (pH ~2-3) and organic solvent drop the water activity and shift the pH away from the basic hydrolysis region, effectively stopping the reaction for analysis.

-

-

Calculation: Plot

vs. time. The slope is

References

-

Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (The foundational text on pH-rate profiles and ester hydrolysis kinetics).[6][7]

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.

-

Riemenschneider, W. (2000). "Esters, Organic". Ullmann's Encyclopedia of Industrial Chemistry.

-

Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions". Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Authoritative review on hydrolysis rate constants).

- Holmberg, K., et al. (2002). Surfactants and Polymers in Aqueous Solution. Wiley.

Sources

Technical Support Center: Purification of 3-Nonanon-1-yl Acetate

Welcome to the technical support guide for the purification of 3-nonanon-1-yl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with separating the target ester from alcohol byproducts. Our focus is on explaining the causality behind experimental choices to empower you to design and troubleshoot your own purification workflows effectively.

Purification Strategy Overview

The successful isolation of 3-nonanon-1-yl acetate hinges on exploiting the physicochemical differences between the ester and its potential alcohol contaminants. The optimal strategy often involves a multi-step approach, beginning with a bulk purification method followed by a high-resolution technique if necessary. This guide will walk you through method selection, execution, and troubleshooting.

Physicochemical Properties of Target Compound and Common Contaminants

Understanding the properties of your target molecule and potential impurities is the foundation of an effective separation strategy. 3-Nonanon-1-yl acetate is a fatty alcohol ester, and its synthesis may leave behind unreacted starting materials or alcohol solvents.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | General Solubility |

| 3-Nonanon-1-yl acetate | C₁₁H₂₀O₃ | 200.27[2] | ~203 (at 760 mmHg)[3] | Soluble in organic solvents, slightly soluble in water.[3] |

| Ethanol | C₂H₅OH | 46.07 | 78.37[4] | Miscible with water and many organic solvents. |

| Methanol | CH₃OH | 32.04 | 64.7 | Miscible with water and many organic solvents. |

| Acetic Acid | CH₃COOH | 60.05 | ~118 | Miscible with water and many organic solvents. |

| 1-Hydroxy-3-nonanone | C₉H₁₈O₂ | 158.24 | ~230 (Predicted) | More polar than the acetate; moderately soluble in water. |

Decision Workflow for Purification Method Selection

Choosing the right purification technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following diagram outlines a logical workflow for method selection.

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the purity of my crude 3-nonanon-1-yl acetate and identify alcohol contaminants? A1: The most effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.

-

GC-MS is ideal for separating volatile and semi-volatile compounds, providing both retention time for identification and mass spectra for confirmation.[5] It can easily separate low-boiling alcohol byproducts like ethanol from the higher-boiling ester.

-

IR Spectroscopy can indicate the presence of alcohol impurities through a characteristic broad absorption band in the 3200-3600 cm⁻¹ region due to the O-H stretch, which would be absent in the pure ester.[6] The pure ester will show a strong C=O stretch around 1735 cm⁻¹ and a C-O stretch around 1240 cm⁻¹.

Q2: What is the most crucial first step in purifying my ester after the reaction? A2: An aqueous workup using liquid-liquid extraction is the most common and critical first step.[7] This procedure removes water-soluble impurities such as excess acid catalysts, salts, and low-molecular-weight alcohols (e.g., methanol, ethanol).[8] A typical workup involves sequential washes with water, a mild base like sodium bicarbonate, and finally a brine solution.[7]

Q3: When is fractional distillation the right choice over column chromatography? A3: Fractional distillation is preferable for large-scale purifications where the alcohol byproduct has a significantly different boiling point from 3-nonanon-1-yl acetate.[4][9] A general rule is that a boiling point difference of at least 25 °C is needed for effective separation by standard fractional distillation.[6] If the boiling points are very close, vacuum distillation can be employed to lower the boiling points and potentially improve separation.[6]

Q4: My product is an oil, and I'm having trouble getting it to solidify. Does this mean it's impure? A4: Not necessarily. While impurities can lower the melting point and cause a product to remain an oil, 3-nonanon-1-yl acetate is described as a colorless, clear oily liquid at room temperature.[3][10] Therefore, its liquid state is expected. Purity should be confirmed by analytical methods like GC-MS or TLC rather than by its physical state.[11]

Q5: What causes an emulsion during liquid-liquid extraction, and how can I resolve it? A5: An emulsion is a stable suspension of two immiscible liquids, often caused by vigorous shaking or the formation of soap-like byproducts if a strong base is used to neutralize unreacted acids.[7] To prevent emulsions, use gentle inversions of the separatory funnel instead of aggressive shaking. To resolve an existing emulsion, try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps force the separation of layers.[7] In stubborn cases, allowing the mixture to stand for an extended period or gentle centrifugation can also be effective.

Troubleshooting Guides

Issue 1: Poor Separation During Fractional Distillation

| Possible Cause | Underlying Science | Recommended Solution(s) |

| Insufficient Column Efficiency | The number of "theoretical plates" in the column is too low to resolve components with close boiling points. The vapor-liquid equilibria needed for separation are not adequately established.[6] | 1. Increase Column Length/Packing: Use a longer fractionating column or one with more surface area (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[6] 2. Insulate the Column: Wrap the column in glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient from the pot to the head.[6] |

| Heating Rate is Too High | Rapid heating does not allow sufficient time for the vapor and liquid phases to equilibrate within the column, causing components to ascend together. | Optimize Heating: Heat the distillation flask slowly and steadily. A good rate is a collection of 1-2 drops of distillate per second at the condenser outlet. |

| Close Boiling Points | The vapor pressures of the ester and the alcohol impurity are too similar at atmospheric pressure for effective separation. | Consider Vacuum Distillation: Reducing the system pressure lowers the boiling points of all components. This can sometimes increase the relative volatility difference between the compounds, enhancing separation.[6] |

Issue 2: Co-elution of Impurities During Column Chromatography

| Possible Cause | Underlying Science | Recommended Solution(s) |

| Inappropriate Solvent System (Eluent) | The polarity of the eluent is too high, causing both the polar alcohol impurity and the moderately polar ester to travel up the column at similar rates (high Rf values). If the polarity is too low, nothing will move. | 1. Optimize with TLC: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for 3-nonanon-1-yl acetate and a clear separation from other spots.[11] A good starting point is a mixture of hexanes and ethyl acetate. 2. Use a Gradient Elution: Start with a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute the target ester, leaving more polar alcohols behind.[6] |

| Column Overloading | Too much crude material is loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands instead of sharp, distinct ones. | Reduce Load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio.[11] |

| Poor Column Packing | Air bubbles or channels in the silica gel create pathways for the solvent and sample to travel through without proper interaction with the stationary phase, leading to poor separation. | Pack Carefully: Ensure the silica gel is packed as a uniform, homogenous slurry to avoid cracks and channels. Gently tap the column while packing to settle the silica. |

Issue 3: Low Product Recovery After Purification

| Possible Cause | Underlying Science | Recommended Solution(s) |

| Loss During Aqueous Workup | The product has some slight solubility in the aqueous wash layers, or incomplete phase separation leads to discarding some of the organic layer. | 1. Back-Extraction: After draining the initial aqueous wash, extract it once more with a small volume of fresh organic solvent to recover any dissolved product. Combine all organic layers.[12] 2. Allow for Complete Separation: Be patient and wait for a sharp, clear interface between the organic and aqueous layers before draining. |

| Product Adsorbed on Drying Agent | Anhydrous salts like MgSO₄ or Na₂SO₄ are porous and can retain a significant amount of the product solution. | Rinse the Drying Agent: After decanting or filtering the dried organic solution, rinse the drying agent with a small amount of fresh, anhydrous solvent and combine the rinse with the main solution before evaporation. |

| Product Irreversibly Bound to Silica Gel | If the product is unstable on silica (acid-sensitive) or if the eluent is not polar enough to move it off the column, it will be retained. | 1. Check Stability: Test a small spot on a TLC plate; if it streaks or disappears over time, silica may not be suitable. Consider using a different stationary phase like alumina. 2. Increase Eluent Polarity: If the product is not eluting, gradually increase the solvent polarity. A final flush with a very polar solvent (e.g., 100% ethyl acetate or methanol) can wash out strongly-adsorbed compounds.[6] |

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for analyzing the purity of 3-nonanon-1-yl acetate.[5]

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of your purified 3-nonanon-1-yl acetate in a high-purity solvent like hexane or dichloromethane.

-

Dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

-

Transfer 1 mL of the final dilution into a 2 mL GC vial with a PTFE-lined septum.

-

-

Instrument Parameters (Example):

-

GC System: Agilent GC-MS or similar.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan from m/z 40-350.

-

Interface Temperature: 280 °C.

-

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the relative purity by dividing the peak area of 3-nonanon-1-yl acetate by the total area of all peaks.

-

Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Common alcohol fragments include m/z 31 (methanol) or 45 (ethanol).

-

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble acids, bases, and low-molecular-weight alcohols from the crude product.[7]

Caption: Workflow for purification by liquid-liquid extraction.

-

Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to a volume 3-5 times that of the crude mixture.[7]

-

Water Wash: Add an equal volume of deionized water. Gently invert the funnel 5-10 times, venting frequently to release pressure. Allow the layers to fully separate and drain the lower aqueous layer.

-

Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst.[7] Swirl gently at first, and vent frequently as CO₂ gas will evolve. Once gas evolution subsides, invert gently. Drain the aqueous layer. Repeat until no more gas evolves upon addition of the bicarbonate solution.

-

Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps remove most of the dissolved water from the organic layer and aids in breaking any minor emulsions.[7]

-

Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl. Add agent until it no longer clumps together.

-

Isolation: Filter the solution to remove the drying agent, rinsing the agent with a small amount of fresh solvent. Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified ester.[7]

Protocol 3: Purification by Flash Column Chromatography

This technique is used for high-purity separation on a small to medium scale.[6]

-

Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3 and separates it well from impurities.

-

Column Packing:

-

Select a column of appropriate size.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent.

-

Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

-

-

Sample Loading:

-

Dissolve the crude product from the aqueous workup in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

-

-

Elution:

-

Begin eluting with the low-polarity solvent system.

-

Apply pressure to achieve a steady flow rate.

-

Collect fractions in test tubes or vials.

-

Monitor the fractions by TLC to track the elution of the product.

-

If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product.

-

-

Isolation:

-

Combine the pure fractions (as determined by TLC).

-

Remove the solvent under reduced pressure to yield the highly purified 3-nonanon-1-yl acetate.

-

References

- PROCESS FOR THE PURIFICATION OF ABIRATERONE ACETATE - European Patent Office - EP 2909225 B1 - Googleapis.com. (2013).

-

Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB. (2010). Retrieved from [Link]

-

3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem. (n.d.). Retrieved from [Link]

-

3-nonanon-1-yl acetate, 7779-54-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

A Simple and Efficient Procedure for the Synthesis of Ketone Di-sec-alkyl Acetals. (2009). Synlett. Retrieved from [Link]

-

Making Esters From Alcohols - Chemistry LibreTexts. (2023). Retrieved from [Link]

- EP3233820B1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents. (n.d.).

-

The art of alcohol distillation | Nedstar. (2025). Retrieved from [Link]

- US5993610A - Separation of ethyl acetate from ethanol by azeotropic distillation - Google Patents. (n.d.).

- WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents. (n.d.).

-

Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

- US4250328A - Method for separation of an ester from a reaction mixture - Google Patents. (n.d.).

- EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents. (n.d.).

-

Extraction and purification of wheat-esterase using aqueous two-phase systems of ionic liquid and salt - PMC. (n.d.). Retrieved from [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). Retrieved from [Link]

-

General procedures for the purification of Esters - Chempedia - LookChem. (n.d.). Retrieved from [Link]

-

(Z)-3-Nonen-1-yl acetate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - ResearchGate. (2025). Retrieved from [Link]

-

Purification-of-carboxylic-esters-by-extractive-distillation.pdf - ResearchGate. (2011). Retrieved from [Link]

-

Recent progress on the total synthesis of acetogenins from Annonaceae - Beilstein Journals. (2008). Retrieved from [Link]

-

SYNTHESIS OF β-LACTONES BY ALDOLIZATION OF KETONES WITH PHENYL ESTER ENOLATES - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Troubleshooting guide for PG-100 sample collection and extraction - DNA Genotek. (n.d.). Retrieved from [Link]

-

Analyzing Alcoholic Beverages by Gas Chromatography - Chromtech. (n.d.). Retrieved from [Link]

-

Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. (2024). Retrieved from [Link]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019). Retrieved from [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025). Retrieved from [Link]

-

GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant - Scholars Research Library. (n.d.). Retrieved from [Link]

-

Synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry and isocyanate free polyhydroxyurethanes therefrom - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

- 1. Showing Compound 3-Nonanon-1-yl acetate (FDB016177) - FooDB [foodb.ca]

- 2. 3-Nonanone, 1-hydroxy-, acetate | C11H20O3 | CID 12678469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. nedstar.com [nedstar.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-nonanon-1-yl acetate, 7779-54-6 [thegoodscentscompany.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Technical Support Center: Optimizing GC-MS for 3-Oxononyl Acetate Analysis

Welcome to the technical support center for the analysis of 3-oxononyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and seek to optimize their analytical methods, troubleshoot common issues, and ensure data integrity. As your virtual application scientist, I will explain the causality behind experimental choices, providing a framework for developing robust and reliable methods.

PART 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the analysis of 3-oxononyl acetate.

Q1: What is 3-oxononyl acetate and what are its key chemical properties relevant to GC-MS?

3-oxononyl acetate (also known as 1-acetoxy-3-nonanone) is an organic compound classified as a keto-ester.[1][2] It contains both a ketone and a carboxylic acid ester functional group.[1][2]

Key Properties for GC-MS Analysis:

| Property | Value / Description | Significance for GC-MS |

| Molecular Formula | C₁₁H₂₀O₃ | Determines the monoisotopic and average molecular weight. |

| Molecular Weight | 200.27 g/mol | The molecular ion peak [M]⁺• in an EI-MS spectrum will be at m/z 200.[2] |

| Structure | Contains a ketone and an acetate ester group. | The presence of these functional groups dictates its chemical reactivity, volatility, and mass spectral fragmentation pattern.[1] |

| Volatility | Predicted to have low water solubility and a logP of ~2.44, suggesting it is a semi-volatile compound.[1] | Its volatility makes it well-suited for analysis by gas chromatography without requiring derivatization to enter the gas phase. |

| Thermal Stability | Keto-esters are generally stable at typical GC temperatures. However, high inlet temperatures could potentially cause degradation.[3][4] | Careful optimization of the injector temperature is necessary to ensure complete volatilization without thermal decomposition. |

Q2: Is derivatization required for the analysis of 3-oxononyl acetate?

No, derivatization is generally not required. 3-oxononyl acetate is sufficiently volatile and thermally stable for direct GC-MS analysis. Unlike some keto acids that require derivatization to increase volatility and prevent tautomerization, this keto-ester can be analyzed directly.[5] However, it's important to be aware that β-keto esters can exist in keto-enol tautomeric forms, which may be separated on some GC columns, potentially leading to peak splitting or broadening.[6] A properly optimized method with a fast oven ramp can minimize this effect by ensuring the compound moves through the column quickly.

Q3: What are the expected major fragments in the mass spectrum of 3-oxononyl acetate?

Understanding the fragmentation pattern is crucial for confirming the compound's identity and for developing a sensitive Selected Ion Monitoring (SIM) method. The fragmentation of molecular ions is a well-documented process used to gain structural information.[7] Based on the principles of mass spectrometry, including α-cleavage and McLafferty rearrangements, the following key fragments are predicted for 3-oxononyl acetate upon electron ionization (EI).[7][8][9]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin | Importance for SIM |

| 200 | [C₁₁H₂₀O₃]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. May be low in abundance. |

| 157 | [M - C₂H₃O]⁺ | Loss of an acetyl radical (•COCH₃) via α-cleavage. |

| 141 | [M - C₂H₃O₂]⁺ | Loss of an acetoxy radical (•OCOCH₃). |

| 115 | [C₅H₇O₃]⁺ | α-cleavage at the C4-C5 bond, yielding [CH₃COOCH₂CH₂CO]⁺. A very likely and stable fragment. |

| 87 | [C₄H₇O₂]⁺ | α-cleavage at the C2-C3 bond, yielding [CH₃COOCH₂CH₂]⁺. |

| 71 | [C₅H₁₁]⁺ | Fragmentation of the hexyl chain. |

| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺. Often a base peak for acetate-containing compounds. |

PART 2: GC-MS Parameter Optimization Guide

This section provides a detailed guide in a question-and-answer format to help you establish and fine-tune your analytical method.

Q4: What are the recommended starting parameters for a GC-MS method for 3-oxononyl acetate?

Optimizing a GC method involves balancing resolution, analysis time, and sensitivity.[10] The following table provides a robust starting point for method development.

| Parameter | Recommended Setting | Rationale & Expert Insights |

| GC Inlet | ||

| Liner | Deactivated, splitless liner (e.g., with glass wool) | A deactivated liner is critical to prevent analyte adsorption, which can cause peak tailing and poor sensitivity. Glass wool aids in sample volatilization and traps non-volatile matrix components. |